molecular formula C17H11ClF3N3O4S B2958992 N-(4-chloro-3-nitrophenyl)-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide CAS No. 1105246-04-5

N-(4-chloro-3-nitrophenyl)-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide

Cat. No. B2958992
M. Wt: 445.8
InChI Key: IVWQPRDMIXCHPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-nitrophenyl)-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C17H11ClF3N3O4S and its molecular weight is 445.8. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-3-nitrophenyl)-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-3-nitrophenyl)-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phosphoinositide 3-kinase (PI3K)/mTOR Inhibition

Compounds structurally related to the query have been investigated for their inhibitory effects on PI3Kα and mTOR, significant targets in cancer therapy. For example, derivatives of benzothiazole acetamides have shown potent in vitro and in vivo efficacy against these enzymes, indicating their potential in cancer treatment strategies (Stec et al., 2011).

Antibacterial and Antifungal Agents

Research on benzothiazol-2-yl acetamide derivatives has demonstrated broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. These findings suggest the compound class's utility in developing new antibacterial agents, particularly in addressing drug-resistant strains (Bhoi et al., 2015).

Anti-inflammatory and Analgesic Activities

Novel thiazolidin derivatives, including those structurally related to the queried compound, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies have identified compounds with significant therapeutic potential, offering insights into designing new treatments for inflammatory diseases and pain management (Koppireddi et al., 2013).

Anticancer Activity

Derivatives of benzothiazole acetamides have been investigated for their anticancer properties, with several compounds exhibiting potent activity against human tumor cell lines. This research underscores the potential of such derivatives in developing new anticancer therapeutics (Yurttaş et al., 2015).

Src Kinase Inhibition

Compounds with benzyl-substituted acetamide derivatives have been synthesized and assessed for their Src kinase inhibitory activities. These studies contribute to understanding the role of specific structural elements in inhibiting Src kinase, a target in cancer therapy (Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N3O4S/c18-10-3-2-9(6-12(10)24(27)28)22-15(25)7-14-16(26)23-11-5-8(17(19,20)21)1-4-13(11)29-14/h1-6,14H,7H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWQPRDMIXCHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=O)C(S2)CC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)(2H,4H-benzo[e]1,4-thia zaperhydroin-2-yl)]acetamide

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